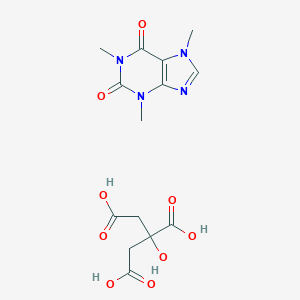

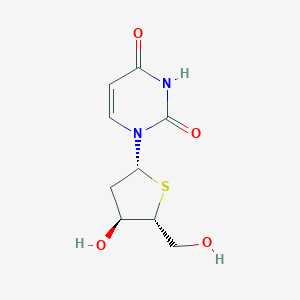

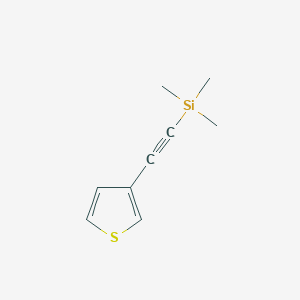

![molecular formula C12H13FN2O3 B143861 (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide CAS No. 139071-79-7](/img/structure/B143861.png)

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide

描述

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, often referred to as FOP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a member of the oxazolidinone family of compounds, which are known for their broad spectrum of antimicrobial activity. FOP is a chiral molecule, meaning it has two different configurations, and has been used in a variety of laboratory experiments to study its properties and applications.

科学研究应用

Antibacterial Properties

Oxazolidinones, including compounds similar to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, have shown potent antibacterial activities. They exhibit a unique mechanism of inhibiting bacterial protein synthesis, making them effective against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus species (Zurenko et al., 1996).

Polymorphism and Structural Analysis

The polymorphic nature of similar compounds has been studied, revealing different structural forms. For example, linezolid, an oxazolidinone antibiotic structurally related to (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, exists in multiple polymorphic forms, which have been characterized using single-crystal X-ray diffraction and other methods (Maccaroni et al., 2008).

Synthesis and Modifications

Efforts in synthesizing and modifying oxazolidinones have been extensive. Research has focused on developing new methods for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives, which have shown diverse biological activities (Yang Chao, 2008). Additionally, novel synthesis methods have been explored for stable isotope-labeled analogs of related antibacterial agents (Lin & Weaner, 2012).

Drug Delivery and Controlled Release

Studies have also investigated the incorporation of similar oxazolidinone compounds into drug delivery systems. For example, Linezolid, another oxazolidinone, has been embedded in poly(ϵ-caprolactone) membranes for controlled release, indicating potential applications in topical drug delivery (Tammaro et al., 2015).

Spectroscopic Characterization

Spectroscopic methods like FT-IR, Raman, ECD, and NMR have been applied to study the identification and optical purity of oxazolidinone derivatives, providing important insights into their molecular structure and behavior (Michalska et al., 2017).

Antibacterial Evaluation of Novel Derivatives

Novel derivatives of oxazolidinones have been synthesized and evaluated for their antibacterial activity, showing promising results against various resistant bacteria (Varshney et al., 2009).

安全和危害

As with all chemicals, safety precautions should be taken when handling amides and oxazolidinones. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. The specific safety and hazard information would depend on the particular compound and should be available in its Material Safety Data Sheet (MSDS).

未来方向

The field of organic chemistry is always advancing, and new methods for synthesizing and modifying compounds like amides and oxazolidinones are continually being developed. For example, research is being conducted on the catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation4.

Please note that this is a general overview and may not apply directly to “(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide”. For specific information about this compound, further research would be needed.

属性

IUPAC Name |

N-[[(5S)-3-(3-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O3/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10/h2-5,11H,6-7H2,1H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDAFXYNGLEBZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463072 | |

| Record name | (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |

CAS RN |

139071-79-7 | |

| Record name | (S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

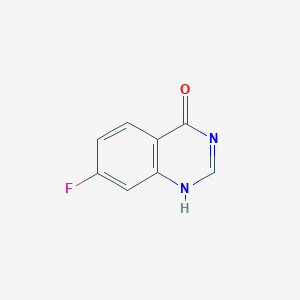

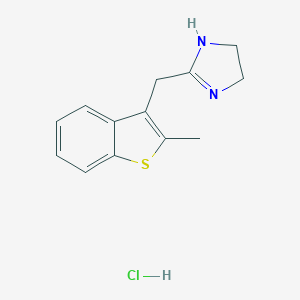

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)

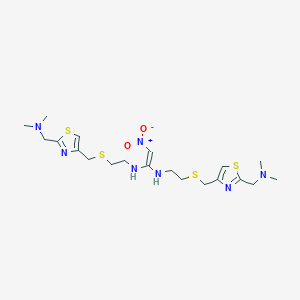

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)